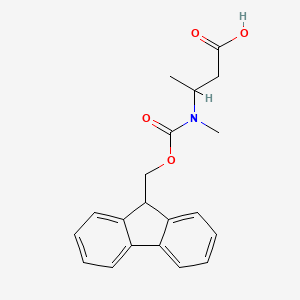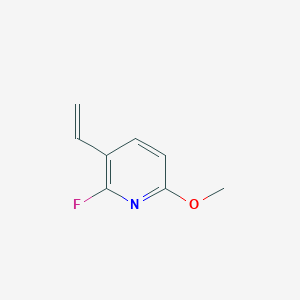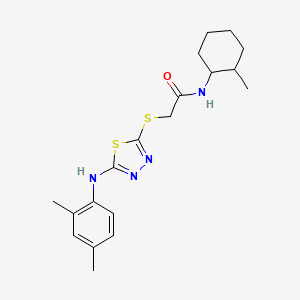
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring and the substituted acetamide group contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution with 2,4-Dimethylphenylamine: The thiadiazole core is then reacted with 2,4-dimethylphenylamine to introduce the amino group at the 5-position of the thiadiazole ring.
Thioether Formation: The amino-substituted thiadiazole is further reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with 2-methylcyclohexylamine and acetic anhydride to form the acetamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring or the acetamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under reflux conditions with appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole or acetamide derivatives.
科学研究应用
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as conductive polymers or sensors.
作用机制
The mechanism of action of 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the substituted acetamide group allow the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
相似化合物的比较
Similar Compounds
- 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(2-Methylcyclohexyl)-2-((5-((2,4-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
Compared to similar compounds, 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide exhibits unique properties due to the presence of both the thiadiazole ring and the substituted acetamide group. This combination enhances its biological activity and chemical stability, making it a valuable compound for various applications.
属性
分子式 |
C19H26N4OS2 |
|---|---|
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-[[5-(2,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C19H26N4OS2/c1-12-8-9-16(14(3)10-12)21-18-22-23-19(26-18)25-11-17(24)20-15-7-5-4-6-13(15)2/h8-10,13,15H,4-7,11H2,1-3H3,(H,20,24)(H,21,22) |
InChI 键 |
DCACHCSSWIGVIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1NC(=O)CSC2=NN=C(S2)NC3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15225803.png)
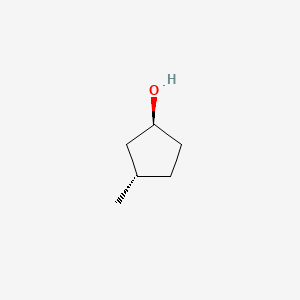
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
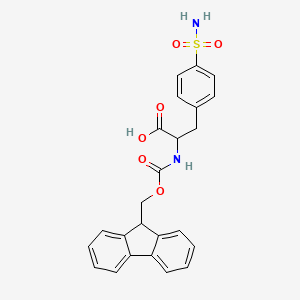

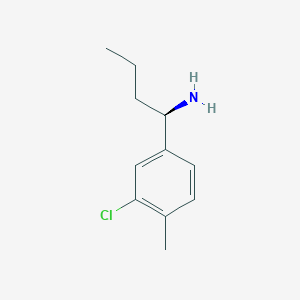
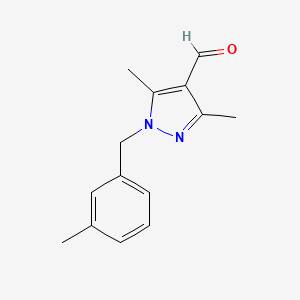
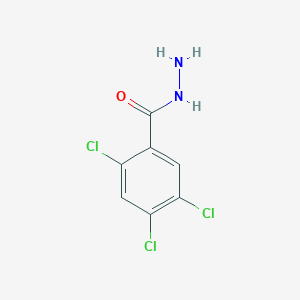
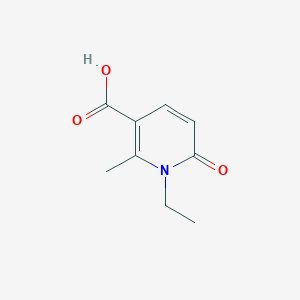
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
